

3'-O-Demethylpreussomerin I discovery from Microsphaeropsis sp.

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Compound of Interest

Compound Name: 3'-O-Demethylpreussomerin I

Cat. No.: B116803

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Discovery of 3'-O-Demethylpreussomerin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of **3'-O-Demethylpreussomerin I**, a secondary metabolite isolated from the lichenicolous fungus Microsphaeropsis sp. strain BCC 3050.

Introduction

3'-O-Demethylpreussomerin I is a polyketide metabolite belonging to the preussomerin class of compounds. These natural products are known for their complex chemical structures and diverse biological activities. The discovery of **3'-O-Demethylpreussomerin I** from Microsphaeropsis sp. BCC 3050, a fungus associated with the lichen Dirinaria applanata, has expanded the chemical diversity of this compound class and provided a new molecule for biological screening and drug discovery efforts.

Fermentation and Isolation

The production of **3'-O-Demethylpreussomerin I** was achieved through the cultivation of Microsphaeropsis sp. BCC 3050. The subsequent isolation of the compound was performed using a multi-step chromatographic process.



Fermentation Protocol

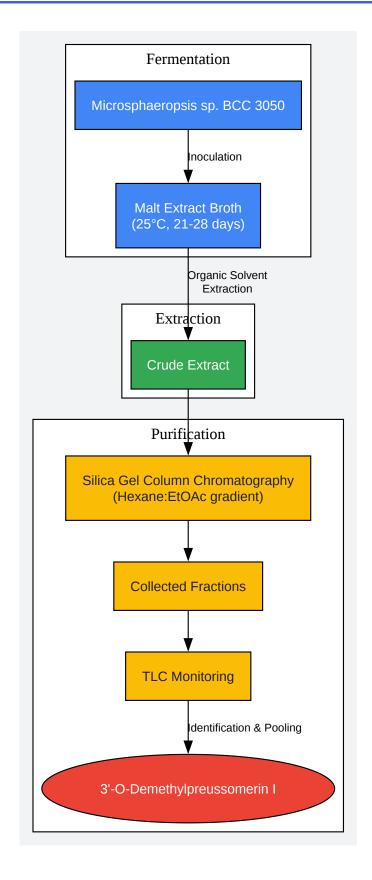
- Source Organism: Microsphaeropsis sp. BCC 3050, isolated from the lichen Dirinaria applanata.
- Culture Medium: The fungus was cultivated in a malt extract broth, a common medium for fungal growth and secondary metabolite production.
- Incubation Parameters: The cultivation was carried out under static conditions at 25°C for a period of 21 to 28 days to allow for sufficient biomass and metabolite accumulation.

Isolation Protocol

The isolation of **3'-O-Demethylpreussomerin I** from the fungal culture was achieved through a bioassay-guided fractionation approach.

- Extraction: The fungal mycelium and culture broth were extracted with an organic solvent to obtain a crude extract.
- Chromatographic Separation: The crude extract was subjected to silica gel column chromatography.
 - Stationary Phase: Silica gel (230-400 mesh).
 - Mobile Phase: A gradient elution system of hexane and ethyl acetate was used, starting from a ratio of 3:1 and gradually increasing in polarity to 1:2.
- Fraction Monitoring: The fractions were monitored by thin-layer chromatography (TLC).
 Fractions containing the target compound were identified based on their TLC profile.





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Fig. 1: Experimental workflow for the isolation of **3'-O-Demethylpreussomerin I**.



Structural Elucidation

The chemical structure of **3'-O-Demethylpreussomerin I** was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

Property	Value
Molecular Formula	C21H14O8
Molecular Weight	394.34 g/mol

Spectroscopic Data

The structure was elucidated by detailed analysis of its 1D and 2D NMR spectra.

- ¹H NMR (CDCl₃, 600 MHz) δ (ppm): 6.82 (d, J=8.4 Hz, H-6), 6.75 (s, H-9), 5.32 (d, J=3.6 Hz, H-13).[1]
- ¹³C NMR (CDCl₃) δ (ppm): 178.9 (C-15, ketone), 163.2 (C-7, hydroxyl).[1]
- High-Resolution Mass Spectrometry (HRMS): m/z 395.0978 [M+H]⁺ (calculated for C₂₁H₁₅O₈, 395.0972).[1]

The presence of the demethylated position at 3'-O was confirmed by the absence of a methoxy signal corresponding to this position, which is present in the parent compound, Preussomerin I.

Biological Activity

3'-O-Demethylpreussomerin I has been evaluated for its biological activities, with notable results in the area of antimycobacterial and antiplasmodial assays.

Quantitative Biological Data



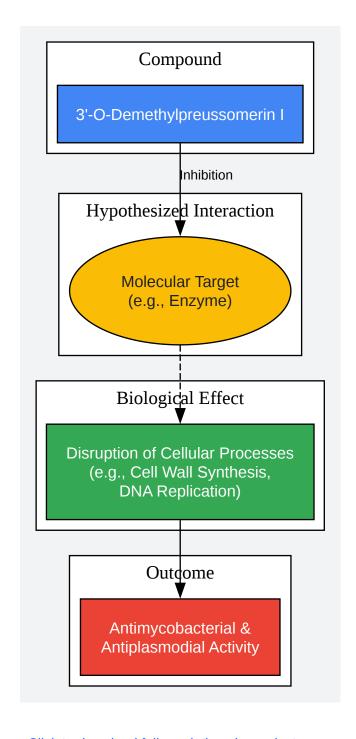
Target Organism	Assay Type	Result	Reference
Mycobacterium tuberculosis	IC50	25 μg/mL	[1]
Mycobacterium tuberculosis	MIC	25 μg/mL	[1]
Plasmodium falciparum	Antiplasmodial Activity	Active	[1]

The demethylation at the 3'-O position appears to reduce the antimycobacterial efficacy when compared to Preussomerin I, which has a reported MIC of 12.5 μ g/mL.[1] This suggests that the methyl group at this position may play a role in the compound's interaction with its molecular target.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for **3'-O-Demethylpreussomerin I** has not been fully elucidated, and no specific signaling pathways have been identified to date in the reviewed literature. However, based on the activities of related preussomerin compounds, it is hypothesized that its mode of action may involve the inhibition of key enzymes within the target organisms. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.





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References

- 1. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
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